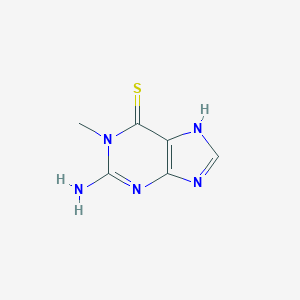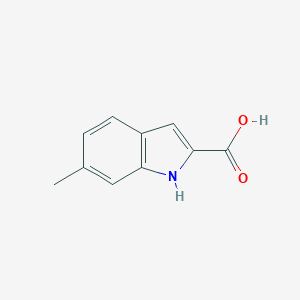![molecular formula C20H20N2O11S3 B103052 4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid CAS No. 16452-02-1](/img/structure/B103052.png)
4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid is an organic compound known for its vibrant color and solubility in water. This compound is primarily used as a dye in the textile industry and has applications in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid typically involves the reaction of naphthalene-2-sulphonic acid with acetylaminophenylsulphone under specific conditions. The reaction is carried out in the presence of sodium hydroxide and sulfuric acid, which facilitates the formation of the desired azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Utilized in the production of high-quality dyes for textiles and other materials .
Wirkmechanismus
The mechanism by which 4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Acetamido-4-hydroxy-3-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid .
- 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonic acid .
Uniqueness
What sets 4-Hydroxy-3-[2-methoxy-5-methyl-4-(2-sulfooxy-ethanesulfonyl)-phenylazo]-naphthalene-1-sulfonic acid apart from similar compounds is its specific structural configuration, which imparts unique solubility and color properties. This makes it particularly valuable in applications requiring precise colorimetric properties .
Eigenschaften
CAS-Nummer |
16452-02-1 |
|---|---|
Molekularformel |
C20H20N2O11S3 |
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O11S3/c1-12-9-15(17(32-2)11-18(12)34(24,25)8-7-33-36(29,30)31)21-22-16-10-19(35(26,27)28)13-5-3-4-6-14(13)20(16)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
InChI-Schlüssel |
CEMDQJGTKZWFEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Key on ui other cas no. |
16452-02-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)






